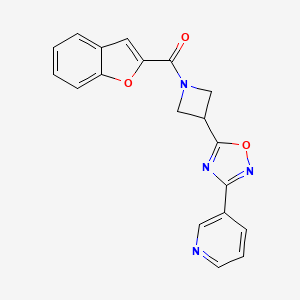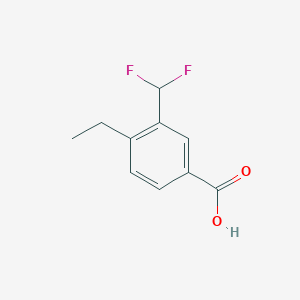![molecular formula C16H25N3O B2722709 5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine CAS No. 2380032-80-2](/img/structure/B2722709.png)
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a member of the purinergic receptor family. The P2Y1 receptor is involved in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and neuronal signaling. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.
Mechanism of Action
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine selectively binds to and inhibits the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed in various tissues, including platelets, smooth muscle cells, and neurons. Activation of the P2Y1 receptor leads to intracellular calcium mobilization and subsequent downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of vascular smooth muscle, and modulation of synaptic transmission. In platelet aggregation studies, this compound has been shown to inhibit ADP-induced platelet aggregation by blocking the P2Y1 receptor. In vascular tone regulation studies, this compound has been shown to induce relaxation of vascular smooth muscle by inhibiting the P2Y1 receptor-mediated vasoconstriction. In neuronal signaling studies, this compound has been shown to modulate synaptic transmission by inhibiting the P2Y1 receptor-mediated release of neurotransmitters.
Advantages and Limitations for Lab Experiments
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine has several advantages and limitations for lab experiments. The main advantage is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the receptor's role in various processes. The main limitation is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods. Additionally, this compound may have off-target effects on other purinergic receptors, which should be taken into consideration when interpreting experimental results.
Future Directions
There are several future directions for research involving 5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine. One potential direction is the investigation of its therapeutic potential in thrombosis and hypertension. Another potential direction is the investigation of its role in neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the P2Y1 receptor-mediated effects of this compound.
Synthesis Methods
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine can be synthesized using a multi-step process starting from 2,4,6-trimethylpyrimidine. The key step involves the coupling of 1-(3-methylbut-2-enyl)piperidine with 2-chloro-5-methylmethoxypyrimidine, followed by deprotection and purification steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
Scientific Research Applications
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine has been used in various scientific research applications, including platelet aggregation, vascular tone regulation, and neuronal signaling. In platelet aggregation studies, this compound has been shown to inhibit ADP-induced platelet aggregation, suggesting a potential therapeutic application in preventing thrombosis. In vascular tone regulation studies, this compound has been shown to inhibit vasoconstriction, suggesting a potential therapeutic application in hypertension. In neuronal signaling studies, this compound has been shown to modulate synaptic transmission, suggesting a potential therapeutic application in neurological disorders.
properties
IUPAC Name |
5-methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)6-8-19-7-4-5-15(11-19)12-20-16-17-9-14(3)10-18-16/h6,9-10,15H,4-5,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOHFMVLSQQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

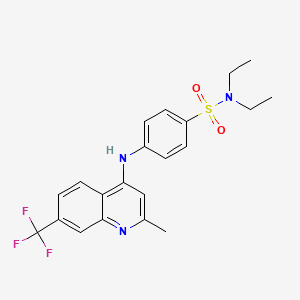


![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
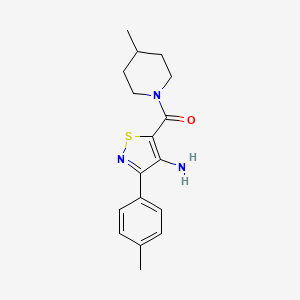
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
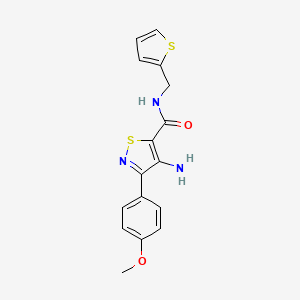
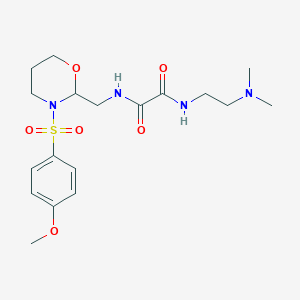
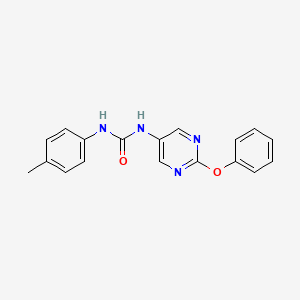
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

